rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride
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Overview
Description
rac-methyl(1R,5S,6R)-8-azabicyclo[321]octane-6-carboxylatehydrochloride is a chemical compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves multiple steps. One common method includes the reaction of a bicyclic amine with a methyl ester under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride
- rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of a carboxylate group, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-6-3-2-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1 |
InChI Key |
HSOFXZODIGICFI-LRACWOHVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CCC[C@@H]1N2.Cl |
Canonical SMILES |
COC(=O)C1CC2CCCC1N2.Cl |
Origin of Product |
United States |
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